N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide
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Description
“N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2,6-difluorobenzamide” is a chemical compound with a molecular weight of 196.16 . It is related to 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine .
Synthesis Analysis
The compound was synthesized in high yield (1.09 g; 87%) using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline . Crystals of the compound were grown from CH2Cl2 at room temperature .Molecular Structure Analysis
The crystal structure of the compound was determined using single-crystal X-ray diffraction methods at 294 (1) K in space group Pn (No. 7) . Both aromatic rings are effectively coplanar with an interplanar angle of 0.7(2)° . The central amide group plane is oriented by 23.04(18)° and 23.69(17)° from both aromatic rings, forming an intramolecular contact with an ortho-F12 atom with H1· · · F12 = 2.12(4) Å .Chemical Reactions Analysis
The compound is related to 2,4-Difluorobenzylamine, which has been used in the synthesis of βAla–Aib (N -fluoroarylmethyl)], nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .Physical and Chemical Properties Analysis
The compound is related to 5-(2,4-difluorophenyl)-1,2-oxazol-3-amine, which has a molecular weight of 196.16 and is a powder in physical form .Mechanism of Action
The primary intermolecular hydrogen bond is the amide–amide interaction linking molecules into 1D chains along the b-axis direction . In addition, weaker C-H· · · F/O interactions are noted: a R2 2(12) synthon involving two C-H, a N-H and two C-F groups, with C-F· · · C ring–ring stacking contacts completing the interactions .
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4N2O2/c18-9-4-5-11(14(21)6-9)15-7-10(23-25-15)8-22-17(24)16-12(19)2-1-3-13(16)20/h1-7H,8H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRLSFGUAKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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